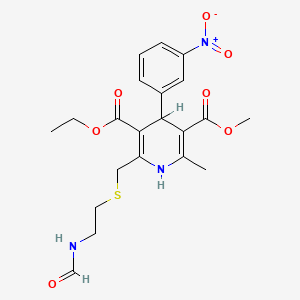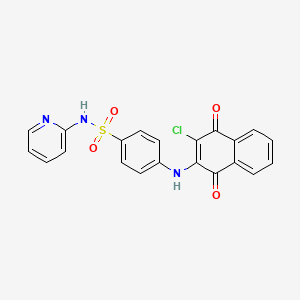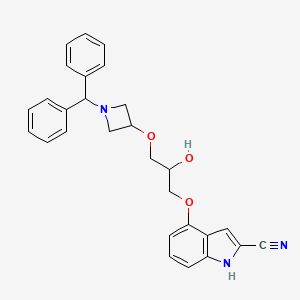
Befunolol
Descripción general
Descripción
Befunolol es un bloqueador beta con actividad simpaticomimética intrínseca, utilizado principalmente en el manejo del glaucoma de ángulo abierto. Actúa como un agonista parcial del receptor beta adrenérgico. This compound se introdujo en Japón en 1983 por Kakenyaku Kako Co. bajo el nombre comercial Bentos .
Aplicaciones Científicas De Investigación
Befunolol tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como compuesto modelo para estudiar los bloqueadores beta y sus interacciones con los receptores beta adrenérgicos.
Biología: Investigado por sus efectos en las vías de señalización celular y la unión a receptores.
Medicina: Utilizado principalmente en el tratamiento del glaucoma de ángulo abierto.
Industria: Utilizado en la formulación de soluciones oftálmicas para el manejo del glaucoma.
Mecanismo De Acción
Befunolol ejerce sus efectos al actuar como un agonista parcial del receptor beta adrenérgico. Se une a los receptores adrenérgicos beta-1 y beta-2, inhibiendo la acción de las catecolaminas como la epinefrina y la norepinefrina. Esto conduce a una disminución de la presión intraocular, lo que lo hace efectivo en el manejo del glaucoma de ángulo abierto .
Análisis Bioquímico
Biochemical Properties
Befunolol interacts with Beta-1 and Beta-2 adrenergic receptors . It acts as a β adrenoreceptor partial agonist . In the context of biochemical reactions, this compound could represent a potential therapeutic drug candidate worth exploring .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a beta blocker. It influences cell function by interacting with adrenergic receptors, which are involved in cell signaling pathways
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with Beta-1 and Beta-2 adrenergic receptors
Metabolic Pathways
It is known that this compound can interact with certain enzymes
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La primera síntesis reportada de Befunolol en 1974 involucró un derivado de benzofurano con epiclorhidrina y luego isopropilamina para agregar la cadena lateral, que se sabía que producía bloqueadores beta. El intermedio requerido se sintetizó a partir de orto-vainillina mediante una reacción de condensación con cloroacetona en presencia de hidróxido de potasio, dando 2-acetil-7-metoxibenzofurano, que se desmetiló utilizando ácido bromhídrico .
Métodos de producción industrial
Los métodos de producción industrial para this compound generalmente siguen las rutas sintéticas mencionadas anteriormente, con optimizaciones para la producción a gran escala. Estas optimizaciones pueden incluir el uso de catalizadores, disolventes y condiciones de reacción más eficientes para aumentar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Befunolol se somete a diversas reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir this compound en sus alcoholes o aminas correspondientes.
Sustitución: this compound puede sufrir reacciones de sustitución nucleófila, donde los grupos funcionales son reemplazados por nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan comúnmente.
Sustitución: Los nucleófilos como los iones hidróxido, los iones alcóxido y las aminas se utilizan a menudo en reacciones de sustitución.
Principales productos formados
Oxidación: Cetonas, ácidos carboxílicos.
Reducción: Alcoholes, aminas.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
Compuestos similares
Propranolol: Otro bloqueador beta utilizado para diversas afecciones cardiovasculares.
Timolol: Un bloqueador beta utilizado en el tratamiento del glaucoma.
Betaxolol: Un bloqueador beta-1 selectivo utilizado para el glaucoma y la hipertensión.
Singularidad
Befunolol es único debido a su actividad simpaticomimética intrínseca, lo que significa que puede activar parcialmente los receptores beta adrenérgicos mientras los bloquea. Esta propiedad puede resultar en menos efectos secundarios en comparación con otros bloqueadores beta que carecen de esta actividad .
Propiedades
IUPAC Name |
1-[7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14/h4-7,10,13,17,19H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQPDBIHYCBNIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
39543-79-8 (hydrochloride) | |
| Record name | Befunolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039552017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80865957 | |
| Record name | 1-(7-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39552-01-7 | |
| Record name | Befunolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39552-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Befunolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039552017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Befunolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09013 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-(7-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEFUNOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/418546MT3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide](/img/structure/B1667828.png)







![[2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt](/img/structure/B1667841.png)

![7-tert-butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1667847.png)

![(2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide](/img/structure/B1667849.png)
![4-Methyl-1-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}pentan-1-One](/img/structure/B1667851.png)
